molecular formula C20H18ClN5O4S B2604630 2-chloro-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 941935-68-8

2-chloro-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2604630
M. Wt: 459.91
InChI Key: BZKRTHSHHUBVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Human Carbonic Anhydrase Inhibitors

A study explored the synthesis and structure-affinity relationship of chlorinated pyrrolidinone-bearing benzenesulfonamides for their binding affinity and selectivity against human carbonic anhydrases (CAs), particularly targeting cancer-related CA IX. These compounds, including derivatives related to 2-chloro-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, demonstrated low nanomolar affinity against CA IX, suggesting potential for development as CA inhibitors with higher selectivity for particular CA isozymes (Balandis et al., 2020).

Enzyme Inhibition and Antioxidant Potential

Another study on sulfonamide hybrid Schiff bases of anthranilic acid synthesized novel Schiff bases, including derivatives of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, and evaluated their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Some compounds demonstrated significant inhibition against these enzymes, along with notable antioxidant potential, indicating their therapeutic potential in relevant disorders (Kausar et al., 2019).

Anticancer Activity

Research on pyridazinone derivatives bearing the benzenesulfonamide moiety, similar in structure to the compound , showed that some derivatives had remarkable anticancer activity against various human cancer cell lines. This highlights the potential utility of such compounds in developing new anticancer agents (Rathish et al., 2012).

properties

IUPAC Name

2-chloro-5-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O4S/c21-17-8-7-16(26(27)28)13-19(17)31(29,30)24-15-5-3-14(4-6-15)18-9-10-20(23-22-18)25-11-1-2-12-25/h3-10,13,24H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKRTHSHHUBVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

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